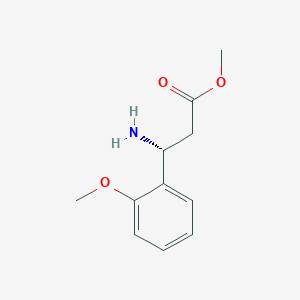
methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a methoxyphenyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate typically involves the reaction of 2-methoxybenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is followed by esterification to form the propanoate ester. Common reagents used in this synthesis include sodium borohydride (NaBH4) for reduction and methanol (CH3OH) for esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines.
Scientific Research Applications
Methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-methoxyphenyl)acetate
- 2-Methoxyphenyl isocyanate
- Methyl 3-amino-3-phenylpropanoate
Uniqueness
Methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of an amino group, methoxyphenyl group, and propanoate ester makes it a versatile compound for various applications.
Biological Activity
Methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate, an amino acid derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H13NO3
- Molecular Weight : 195.22 g/mol
- Chirality : The compound features a chiral center, contributing to its optical activity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its structural similarity to neurotransmitters and its ability to modulate various receptor systems. Key mechanisms include:
- Neurotransmitter Influence : The compound may influence neurotransmitter systems, particularly those involving glutamate receptors. Its structural characteristics allow it to act as a ligand for these receptors, potentially enhancing neuroprotective effects .
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been shown to protect neuronal cells in vitro from oxidative stress and apoptosis, which is crucial for conditions like Alzheimer's disease and other neurodegenerative disorders .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. For instance, studies have reported effective inhibition of yeast-like fungi such as Candida species at specific concentrations .
3. Pharmacological Applications
Due to its unique structural features, this compound is being explored as a potential pharmaceutical intermediate in drug development aimed at treating neurological disorders and infections.
Case Study 1: Neuroprotection in Ischemic Models
In a preclinical study involving ischemic stroke models, this compound was administered to evaluate its neuroprotective effects. Results indicated a significant reduction in infarct size and improved functional recovery in treated animals compared to controls .
Case Study 2: Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 64 μg/mL, highlighting its potential as an antifungal agent .
Research Findings Summary Table
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2/h3-6,9H,7,12H2,1-2H3/t9-/m1/s1 |
InChI Key |
DZLXYLGMAADKPH-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H](CC(=O)OC)N |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















